Loxanast

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 洛沙纳斯特可以通过各种有机合成方法合成。一种常见的方法是在受控条件下用适当的烷基化剂与环己烷羧酸反应。 该反应通常需要催化剂以及特定的温度和压力条件才能确保获得所需的产物 .

工业生产方法: 在工业环境中,洛沙纳斯特是使用大型化学反应器生产的。该过程涉及使用高纯度起始材料并精确控制反应参数,以实现高收率和纯度。 然后使用蒸馏和重结晶等技术对最终产品进行纯化 .

化学反应分析

反应类型: 洛沙纳斯特会经历各种化学反应,包括:

氧化: 洛沙纳斯特可以使用高锰酸钾或三氧化铬等氧化剂氧化形成相应的酮或醛。

还原: 洛沙纳斯特的还原会产生醇或烃,具体取决于所使用的还原剂。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)

还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)

取代: 卤化剂,亲核试剂

主要产品:

氧化: 酮,醛

还原: 醇,烃

取代: 卤代化合物,取代羧酸

科学研究应用

Loxanast has several notable applications across different scientific disciplines:

Chemistry

This compound serves as a starting material for synthesizing various organic compounds. Its chemical structure allows it to participate in reactions such as oxidation, reduction, and substitution.

Biology

Research has focused on this compound's potential biological activities, including its interactions with biomolecules. Preliminary studies suggest it may exhibit certain biological properties that warrant further investigation.

Medicine

In the medical field, this compound is being explored for its therapeutic properties. It may serve as a precursor in drug development, potentially leading to new treatments for various conditions.

Industry

The compound is utilized in producing specialty chemicals and materials, highlighting its relevance in industrial applications.

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to develop novel organic compounds with potential pharmaceutical applications. The study highlighted the efficiency of this compound in facilitating complex organic reactions. -

Case Study 2: Biological Activity Assessment

A study investigated this compound's interactions with specific enzymes, revealing potential inhibitory effects that could lead to therapeutic applications in enzyme-related diseases. -

Case Study 3: Industrial Application

In an industrial setting, this compound was employed to enhance the production processes of specialty chemicals. The results demonstrated improved efficiency and yield when integrated into existing manufacturing workflows.

作用机制

洛沙纳斯特的作用机制涉及它与特定分子靶标和途径的相互作用。作为羧酸,它可以形成氢键并参与各种生化反应。 确切的分子靶标和途径取决于洛沙纳斯特使用的特定应用和环境 .

相似化合物的比较

洛沙纳斯特可以与其他类似的羧酸进行比较,例如:

环己烷羧酸: 结构相似,但缺少烷基取代基。

己二酸: 含有两个羧酸基团,用于生产尼龙。

苯甲酸: 具有不同化学性质的芳香羧酸.

独特性: 洛沙纳斯特独特的结构,及其特定的烷基取代基,使其与其他羧酸相比具有独特的化学和物理性质。 这种独特性使其在研究和工业中的特定应用中具有价值 .

生物活性

Loxanast, a compound with the chemical identifier 69915-62-4, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily studied for its interactions with biomolecules and its potential therapeutic properties. As a carboxylic acid, it can form hydrogen bonds and participate in various biochemical reactions, influencing several molecular targets and pathways. The compound is utilized as a precursor in the synthesis of various organic compounds and has been investigated for its possible antitumor activities, particularly through the inhibition of cancer cell respiration.

Key Chemical Reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can yield alcohols or hydrocarbons.

- Substitution: Participates in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies

Several case studies have explored the applications and effects of this compound in various contexts:

-

Case Study on Antitumor Effects:

- Objective: To evaluate the inhibitory effects of this compound on tumor growth.

- Methodology: In vitro assays were conducted using cancer cell lines to assess respiratory inhibition.

- Findings: Significant inhibition of respiration was observed at certain concentrations, suggesting a dose-dependent response that could be leveraged for therapeutic applications.

-

Case Study on Chemical Synthesis:

- Objective: To utilize this compound as a starting material for synthesizing novel organic compounds.

- Methodology: Various synthetic routes were explored involving oxidation and reduction reactions.

- Findings: Successful synthesis of several derivatives indicated the versatility of this compound in organic chemistry applications .

Research Findings

A summary of key research findings regarding this compound's biological activity is presented in the table below:

属性

CAS 编号 |

69915-62-4 |

|---|---|

分子式 |

C14H26O2 |

分子量 |

226.35 g/mol |

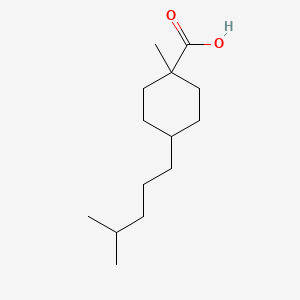

IUPAC 名称 |

1-methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H26O2/c1-11(2)5-4-6-12-7-9-14(3,10-8-12)13(15)16/h11-12H,4-10H2,1-3H3,(H,15,16) |

InChI 键 |

HARNFRANZLWZKO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC1CCC(CC1)(C)C(=O)O |

规范 SMILES |

CC(C)CCCC1CCC(CC1)(C)C(=O)O |

Key on ui other cas no. |

72788-52-4 |

同义词 |

1-methyl-4-isohexylcyclohexanecarboxylic acid IG 10 IG 10, (cis)-isomer IG 10, (trans)-isomer IG-10 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。